Dimethyl hydrogen phosphate

Description

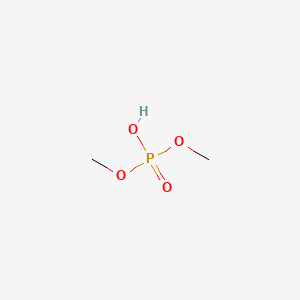

Structure

3D Structure

Properties

IUPAC Name |

dimethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32586-82-6 (hydrochloride salt) | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025150 | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Syrupy pale yellow liquid. (NTP, 1992), Liquid | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-78-5, 53396-59-1 | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Dimethyl Hydrogen Phosphate

Established Synthetic Routes to Dimethyl Hydrogen Phosphate (B84403)

The industrial production of dimethyl hydrogen phosphate has traditionally relied on two primary synthetic pathways that are valued for their reliability and scalability. nih.gov These methods, involving the methanolysis of phosphorus trichloride (B1173362) and reactions with sodium methoxide (B1231860), form the bedrock of DMHP manufacturing. nih.govwho.int

One of the most common methods for synthesizing DMHP is the direct reaction of phosphorus trichloride (PCl₃) with methanol (B129727) (CH₃OH). wikipedia.orgvinuthana.com This process, known as methanolysis, is highly exothermic and proceeds through a series of intermediate steps. wikipedia.orggoogle.com

This reaction involves the sequential replacement of chlorine atoms on the phosphorus trichloride with methoxy (B1213986) groups from the methanol. google.com The process is typically performed under controlled temperature conditions, often at -15°C to -20°C, and under a vacuum to remove the gaseous by-products, hydrogen chloride (HCl) and methyl chloride (CH₃Cl), which drives the reaction to completion. google.com The purity of the final product can exceed 98%, with industrial yields reported to be as high as 93%. google.com

Table 1: Reaction Parameters for Methanolysis of Phosphorus Trichloride

| Parameter | Value / Condition | Source |

| Reactants | Phosphorus trichloride, Methanol | google.com |

| Molar Ratio (PCl₃:CH₃OH) | 1:3 (stoichiometric), 1.1:3 or 1.2:3 (practical) | google.com |

| Temperature | -20°C to -15°C | google.com |

| Pressure | Vacuum (> -90kPa) | google.com |

| Key By-products | Hydrogen chloride (HCl), Methyl chloride (CH₃Cl) | google.com |

| Reported Yield | Up to 93% | google.com |

An alternative established route for the manufacture of this compound involves the use of sodium methoxide (CH₃ONa). nih.govwho.int Sodium methoxide is a strong base prepared by treating methanol with sodium. wikipedia.org In the synthesis of DMHP, it can be used as a reagent to react with other phosphorus compounds. For instance, the reaction of dimethyl phosphite (B83602) with an equimolar amount of 25% sodium methoxide in methanol has been reported as a method to synthesize the target compound. google.com

Sodium methoxide can also be employed in reactions with phosphorus trichloride, where it acts as a nucleophile, replacing chloride ions. sciencemadness.org The use of a strong base like sodium methoxide can influence the reaction pathway and product distribution compared to the direct methanolysis route. orgsyn.org This method is a recognized industrial production technique, though detailed public data on its comparative efficiency is less prevalent than for direct methanolysis. nih.govwho.int

When comparing the two primary synthetic routes, several factors related to efficiency, yield, and operating conditions come into consideration.

The methanolysis of phosphorus trichloride is a well-documented, high-yield process. google.com Its main advantages are the direct use of readily available bulk chemicals and the high purity of the resulting product. vinuthana.comgoogle.com However, it generates significant amounts of corrosive hydrogen chloride gas and methyl chloride, which require specialized equipment for handling and scrubbing to prevent environmental release and equipment corrosion. google.comgoogle.com The low-temperature and vacuum conditions also add to the energy and equipment costs. google.com

The sodium methoxide route offers an alternative that can modify the reaction environment. Using a base can neutralize acidic by-products as they form. However, sodium methoxide is highly caustic and reacts vigorously with water, requiring careful handling in anhydrous conditions to prevent hydrolysis and ensure safety. wikipedia.orgarvandfreezone.com While this method is used industrially, specific yield data in publicly available literature is not as detailed as for the PCl₃ methanolysis route, making a direct quantitative yield comparison challenging. The choice between these methods in an industrial setting often depends on factors like the availability and cost of raw materials, the capacity to handle specific by-products, and capital investment in specialized equipment.

Advanced Synthetic Approaches and Catalytic Enhancements

Research in organophosphorus chemistry continues to seek more efficient, environmentally benign, and selective methods for synthesizing compounds like DMHP. This has led to the exploration of novel catalysts and stereoselective techniques.

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction rates, yields, and conditions. In the context of organophosphorus compounds, several catalytic systems have been investigated.

Lewis Acid Catalysis: Lewis acids have been shown to be effective catalysts in related organophosphorus reactions. For example, a method for synthesizing dimethyl methyl phosphate utilizes a Lewis acid ionic liquid to catalyze the rearrangement of trimethyl phosphite, achieving yields over 93% and high purity. google.com Such catalytic systems offer advantages like easy separation and potential for recycling.

Base Catalysis: Organic bases like triethylamine (B128534) are used to promote reactions involving DMHP. For instance, triethylamine catalyzes the addition of dimethyl phosphite to aldehydes in the synthesis of α-hydroxyphosphonates. mdpi.com This demonstrates the potential for base catalysis to facilitate reactions that form DMHP derivatives under mild conditions.

Metal-Based Catalysis: Zinc(II) compounds have been developed as environmentally benign catalysts for the synthesis of phosphite diesters from alcohols. rsc.org These catalytic methods allow for the reaction to proceed under mild conditions without additives, showcasing a green chemistry approach to forming phosphorus-ester bonds.

The synthesis of chiral organophosphorus compounds is of great interest, particularly for applications in pharmaceuticals and agrochemicals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule.

The development of asymmetric synthesis methods for DMHP derivatives often involves the principle of "double asymmetric induction." mdpi.com This can be achieved by reacting a chiral phosphite, a derivative of DMHP, with a chiral molecule in the presence of a chiral catalyst. For example, the reaction of dimenthyl phosphites or dibornyl phosphite with aldehydes, catalyzed by quinine (B1679958) or cinchonidine, has been shown to increase the stereoselectivity of the reaction. mdpi.com

Furthermore, the Kabachnik-Fields reaction, a one-pot, three-component reaction between an aldehyde, an amine, and dimethyl phosphite, can be performed diastereoselectively to produce α-aminophosphonates. researchgate.net By using a chiral amine, such as (S)-α-methylbenzylamine, a high degree of stereocontrol can be achieved, leading to the preferential formation of one diastereoisomer. researchgate.net These advanced methods highlight the progress in creating structurally complex and stereochemically pure derivatives from the DMHP scaffold.

Reaction Mechanisms of this compound Formation

The synthesis of this compound, a significant organophosphorus compound, is achieved through various reaction pathways, primarily involving the esterification of a phosphorus source with methanol. The underlying mechanisms of these processes have been the subject of detailed studies to optimize reaction efficiency and product purity.

Mechanistic Studies of Esterification Processes

The proposed reaction mechanism proceeds through a sequence of esterification and subsequent rearrangement steps:

Initial Esterification: The first molecule of methanol reacts with phosphorus trichloride to form methoxydichlorophosphine (CH₃OPCl₂).

PCl₃ + CH₃OH → CH₃OPCl₂ + HCl

Second Esterification: A second molecule of methanol displaces another chlorine atom, yielding dimethoxychlorophosphine ((CH₃O)₂PCl).

CH₃OPCl₂ + CH₃OH → (CH₃O)₂PCl + HCl

Third Esterification: The reaction with a third methanol molecule produces trimethyl phosphite ((CH₃O)₃P).

(CH₃O)₂PCl + CH₃OH → (CH₃O)₃P + HCl

Arbuzov-type Rearrangement: The hydrogen chloride (HCl) generated in the previous steps reacts with the trimethyl phosphite intermediate. This is a key step where the trivalent phosphite ester is converted to a pentavalent phosphonate (B1237965) structure. The chloride ion attacks one of the methyl groups, leading to the formation of this compound and methyl chloride (CH₃Cl).

(CH₃O)₃P + HCl → (CH₃O)₂P(O)H + CH₃Cl

Computational studies on related reactions, such as the triethylamine-catalyzed Pudovik reaction, suggest that catalysts can facilitate proton transfer from the P-H group to the other reactant, thereby lowering the activation energy of the reaction.

A more recent, alternative pathway involves the electrosynthesis of dimethyl phosphite via the oxidative coupling of hypophosphorous acid (H₃PO₂) and methanol. This proposed mechanism proceeds through a phosphorus radical intermediate:

Electro-oxidation: H₃PO₂ undergoes a one-electron oxidation and P-H bond cleavage to form a [˙PH₂O₂] radical.

Coupling with Methanol: This reactive radical then couples with a methanol molecule to form a monomethyl phosphite intermediate.

Second Oxidation and Coupling: The monomethyl phosphite is oxidized again and subsequently couples with another methanol molecule to yield the final dimethyl phosphite product.

Influence of Reaction Conditions on Product Distribution

Temperature: The esterification reaction is strongly exothermic and can proceed rapidly even at temperatures as low as -10°C. Controlling the temperature is crucial because high temperatures can promote side reactions between the desired product and byproducts like hydrogen chloride. For instance, the stability of DMHP is temperature-dependent; its rate of decomposition increases at higher temperatures. In other related organophosphate syntheses, such as the rearrangement of trimethyl phosphite to dimethyl methyl phosphate, reaction temperatures are typically controlled within a range of 80-120°C to ensure high conversion rates.

Pressure/Vacuum: In the synthesis from phosphorus trichloride, the removal of the hydrogen chloride byproduct is critical. Operating under a high vacuum (e.g., > -90kPa) helps to rapidly remove gaseous HCl from the reaction system. This minimizes the contact time between HCl and the phosphite intermediates or the final product, thereby reducing the likelihood of side reactions and increasing the product yield. Inadequate vacuum can lead to numerous and severe side reactions, significantly lowering the yield.

Solvents and Reactant Concentration: The synthesis can be performed with or without a solvent.

Solvent Method: Carrying out the reaction in an inert or halo-organic solvent at low temperatures (generally below 10°C) allows for milder reaction conditions and easier operational control. However, yields can be variable (65-90%), and the need for solvent recovery adds to the process cost.

Solventless Method: This approach avoids the cost and complexity of solvent handling. The concentration of reactants also plays a role. Studies on the stability of DMHP show that its decomposition rate is dependent on its initial concentration in solution. Similarly, in the electrosynthesis method, the concentration of H₃PO₂ is a key parameter affecting the efficiency of DMHP formation.

pH and Byproducts: The pH of the medium can affect the stability of this compound. It has been observed that the product's stability period is longer in a slightly more alkaline buffer (pH 8) compared to a neutral one (pH 7.4). The primary decomposition products under simulated physiological conditions are methanol, monomethyl hydrogen phosphite, and orthophosphorous acid. The presence and timely removal of the HCl byproduct are perhaps the most significant factors influencing product purity in the PCl₃ method.

The following tables summarize the influence of various reaction conditions on the synthesis of this compound.

| Condition | Effect on Reaction | Impact on Product Distribution | Reference |

|---|---|---|---|

| Temperature | Highly exothermic reaction; rate increases with temperature. | Low temperatures (<10°C) are preferred to minimize side reactions with HCl. High temperatures can lead to product degradation. | |

| Pressure | High vacuum is applied to remove gaseous byproducts. | Effective removal of HCl via vacuum (> -90kPa) is crucial to prevent side reactions and increase yield. Poor vacuum leads to low yield and high impurity levels. | |

| Solvent | Allows for milder conditions and better temperature control. | Solvent-based methods may have unstable yields (65-90%) and require costly solvent recovery. Solventless methods are an alternative. |

| Condition | Effect on Stability | Decomposition Products | Reference |

|---|---|---|---|

| Temperature | Stability decreases as temperature increases (e.g., from lower temps to 37°C). | Methanol, Monomethyl hydrogen phosphite, Orthophosphorous acid | |

| Concentration | Stability period increases at lower DMHP concentrations. | ||

| pH | More stable in slightly alkaline conditions (pH 8) compared to neutral (pH 7.4). |

Chemical Reactivity and Mechanistic Investigations of Dimethyl Hydrogen Phosphate

Hydrolysis Mechanisms of Dimethyl Hydrogen Phosphate (B84403)

The hydrolysis of dimethyl hydrogen phosphate is a fundamental reaction that has been the subject of detailed mechanistic studies. The process involves the cleavage of the phosphoester bond and can proceed through various pathways depending on the reaction conditions, particularly the pH of the solution.

Under acidic conditions, the hydrolysis of phosphate esters like this compound is catalyzed. The mechanism typically involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The reaction can proceed through the involvement of both the neutral phosphate ester and its conjugate acid.

In many cases of acid-catalyzed hydrolysis of phosphonates, mineral acids such as hydrochloric acid are utilized. nih.gov The reaction rate can be influenced by the concentration of the acid. For some phosphate esters, the rate of hydrolysis increases with acid concentration up to a certain point, after which it may decrease, suggesting a complex interplay of factors including water activity. nih.gov While specific studies on this compound are part of a broader investigation into phosphate ester reactivity, the general mechanism is understood to involve a pre-equilibrium protonation of the ester followed by a rate-determining attack of a water molecule. This can lead to the cleavage of either the P-O or C-O bond, although P-O cleavage is common. nih.gov

In alkaline solutions, the hydrolysis of this compound is facilitated by the attack of a hydroxide (B78521) ion. Phosphate diesters are notably resistant to alkaline hydrolysis. samipubco.comsamipubco.com The negative charge on the diester repels the incoming nucleophile, slowing down the reaction. samipubco.comsamipubco.com

The reaction can proceed via two main pathways: attack at the phosphorus center (P-O fission) or attack at the carbon of the methyl group (C-O fission). Both pathways ultimately yield the same products, and their differentiation often requires isotopic labeling studies. samipubco.comsamipubco.com It has been found that alkaline hydrolysis of dimethyl phosphate results in approximately 10% P-O cleavage. samipubco.com The rate of hydroxide ion attack on dimethyl phosphate is significantly slow, with extrapolated second-order rate constants at 25°C being in the order of 3 x 10⁻¹¹ M⁻¹s⁻¹. samipubco.com

The stability of the phosphodiester bond is a key area of research, and studies on simple dialkyl phosphates like dimethyl phosphate provide insight into the stability of the phosphodiester linkages in DNA. samipubco.comsamipubco.com

In neutral or near-neutral aqueous solutions, water itself can act as a nucleophile, leading to the hydrolysis of this compound. This uncatalyzed hydrolysis is generally a very slow process for phosphate diesters due to their inherent stability. samipubco.comsamipubco.com The mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom, leading to P-O bond cleavage.

The reactivity of phosphate diesters in water is influenced by several factors, including the basicity of the leaving group and the potential for the formation of cyclic intermediates. samipubco.comsamipubco.com For simple acyclic diesters like dimethyl phosphate, the reaction is slow, but it provides a baseline for understanding the catalytic effects of acids, bases, and enzymes.

The study of the kinetics of this compound hydrolysis provides valuable information about the reaction mechanism. Under alkaline conditions, the hydrolysis follows first-order kinetics with respect to the hydroxide ion concentration. samipubco.comsamipubco.com

Thermodynamic parameters for the hydrolysis of related phosphate diesters have been determined. For instance, for a series of methyl aryl phosphate diesters, the following thermodynamic values were obtained for their hydrolysis:

ΔH (Enthalpy of activation): Ranged from 48.8 to 86.3 kJ·mol⁻¹ samipubco.com

ΔS (Entropy of activation): Ranged from -171.6 to -76.7 J·mol⁻¹·K⁻¹ samipubco.com

ΔG (Gibbs free energy of activation): Ranged from 99.9 to 109.2 kJ·mol⁻¹ samipubco.com

These values indicate that the hydrolysis reactions are non-spontaneous and require an input of energy to proceed. samipubco.com The negative entropy of activation is consistent with a bimolecular mechanism where the transition state is more ordered than the reactants.

Table 1: Rate Constants for Hydroxide Attack on Dimethyl Phosphate

| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 125 | 6 x 10⁻⁶ |

| 115 | 2.2 x 10⁻⁶ |

Data sourced from Parvinzadeh Gashti et al. as cited in samipubco.com

The rate of hydrolysis of this compound is significantly influenced by both pH and temperature. As discussed, the rate is accelerated under both acidic and basic conditions compared to neutral pH. The relationship between the observed rate constant and pH typically shows a "U" shaped curve, with a minimum rate in the neutral pH range.

Temperature has a pronounced effect on the hydrolysis rate. An increase in temperature generally leads to a significant increase in the reaction rate, which is consistent with the Arrhenius equation. For example, in the hydrolysis of some organophosphates, a 10°C rise in temperature can increase the rate constant by approximately 2.5 times. e3s-conferences.org The activation energy (Ea) for the hydrolysis of a related organophosphate in acidic solution was found to be approximately 64.25 kJ/mol. e3s-conferences.org

Transesterification Reactions of this compound

Transesterification is a reaction where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve the replacement of one or both of the methyl groups. This reaction is often catalyzed by acids or bases.

In the presence of a base, dialkyl phosphites can undergo transesterification with alcohols. The rate of this reaction is dependent on the basicity of the hydroxyl group of the attacking alcohol, with higher basicity leading to a faster reaction. tandfonline.com The reaction can proceed through a bimolecular mechanism. tandfonline.com While much of the literature focuses on dialkyl phosphites, similar principles apply to phosphate esters. Catalysts such as various metal compounds (e.g., Ti, Sn, Pb) can be used to facilitate the transesterification of phosphate esters. researchgate.net For instance, the synthesis of mixed unsymmetric phosphate triesters can be achieved through a selective three-step substitution transesterification process. organic-chemistry.org

Catalytic Role of DMHP in Organic Synthesis

This compound (DMHP) has been identified as an effective acid catalyst in various organic synthesis applications. Its utility is particularly noted in reactions where proton catalysis is required to activate substrates and facilitate bond formation. The phosphorus center and the acidic proton of DMHP contribute to its catalytic activity, allowing it to interact with reactants and lower the activation energy of key reaction steps. One significant area where DMHP's catalytic role has been explored is in the formation of urethanes, a fundamental reaction in the production of polyurethane polymers. In this context, DMHP participates by activating the isocyanate group, making it more susceptible to nucleophilic attack by an alcohol.

Investigations into Urethane (B1682113) Formation Catalysis

The catalytic effect of this compound on urethane formation has been the subject of detailed mechanistic investigations, often employing computational methods to elucidate the reaction pathway. google.com In the reaction between an isocyanate (e.g., phenyl isocyanate) and an alcohol (e.g., butan-1-ol), DMHP functions as an acid catalyst, significantly lowering the activation energy compared to the uncatalyzed reaction. google.com

The proposed mechanism for DMHP-catalyzed urethane formation involves a multi-step process:

Formation of a complex between the alcohol and the DMHP catalyst.

Interaction of this complex with the isocyanate to form a ternary reactant complex.

A proton transfer step from the catalyst to the nitrogen atom of the isocyanate, which activates the isocyanate's carbon atom for nucleophilic attack.

The nucleophilic attack by the alcohol's oxygen atom on the activated isocyanate carbon, proceeding through a transition state.

Formation of a product complex, followed by the release of the urethane product and regeneration of the DMHP catalyst. google.com

Computational studies have compared the efficacy of DMHP with other acid catalysts, such as methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TFMSA). While TFMSA was found to have the lowest activation energy, DMHP still demonstrated a substantial catalytic effect, significantly reducing the reaction barrier. google.com

Table 1: Comparison of Activation Energy Barriers in Catalyzed Urethane Formation

| Catalyst | Relative Enthalpy of Transition State (kJ/mol) | Reduction in Barrier Height vs. Uncatalyzed Reaction (kJ/mol) |

|---|---|---|

| None | N/A | 0 |

| This compound (DMHP) | -15.85 | 127.7 |

| Methanesulfonic Acid (MSA) | -12.45 | 125.3 |

| Trifluoromethanesulfonic Acid (TFMSA) | -42.85 | 89.6 |

Data derived from computational studies on the reaction of phenyl isocyanate and butan-1-ol. google.com

Mechanisms of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental in many biological and chemical processes, and the mechanisms involving phosphate esters like this compound are of significant interest. These reactions generally proceed through one of three primary mechanistic pathways: associative, dissociative, or concerted (SN2-like). who.int

Associative Mechanism (Addition-Elimination): This pathway involves the formation of a pentavalent phosphorane intermediate. The nucleophile first adds to the phosphorus center, after which the leaving group is eliminated. who.int

Dissociative Mechanism (Elimination-Addition): This mechanism proceeds through a transient, highly reactive metaphosphate intermediate. The leaving group departs first, followed by the attack of the nucleophile. who.int

Concerted Mechanism (SN2-type): In this pathway, the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. This process occurs through a single pentavalent transition state without the formation of a stable intermediate. who.intwikipedia.org

The specific mechanism that predominates for a given phosphoryl transfer reaction depends on several factors, including the nature of the phosphate ester, the nucleophile, the leaving group, and the surrounding environment (e.g., solvent, enzymatic active site). For simple phosphate esters, there is often a continuum between these mechanistic extremes, and the true pathway may have characteristics of more than one type.

Alkylation and Phosphorylation Reactions Involving this compound

Reactivity with Nucleophiles

This compound possesses two primary electrophilic centers that are susceptible to nucleophilic attack: the phosphorus atom and the α-carbon atom of the methoxy (B1213986) groups. This dual reactivity allows DMHP to participate in both phosphorylation and alkylation reactions, depending on the nature of the nucleophile and the reaction conditions.

Attack at the Phosphorus Atom: Nucleophiles, such as the oxygen atom of a hydroxyl group, can attack the electrophilic phosphorus atom. This leads to a transesterification or phosphorylation reaction, where a methoxy group is displaced.

Attack at the α-Carbon Atom: Nucleophiles, particularly amines, can attack the α-carbon of one of the methoxy groups in an SN2-type reaction. This results in the alkylation of the nucleophile, with the methyl group being transferred from the DMHP molecule.

The balance between these two reaction pathways can be influenced by factors such as temperature and the specific nucleophile used.

Alkylation of Aminoalcohols with Dimethyl Hydrogen Phosphonate (B1237965)

The reaction between dimethyl hydrogen phosphonate and aminoalcohols demonstrates the compound's ability to act as an alkylating agent. In a study conducted at 80°C, it was found that the primary reaction is the alkylation of the amino group of the aminoalcohol by DMHP. This occurs via a nucleophilic attack of the nitrogen atom of the aminoalcohol on the α-carbon of a methoxy group in the DMHP molecule.

This preference for alkylation over transesterification at this temperature is significant, as transesterification at the phosphorus center is also a possible reaction pathway. The study noted that transesterification reactions involving aminoalcohols and DMHP typically require higher temperatures (above 90°C). The structure of the resulting alkylated products was confirmed using ¹H- and ³¹P-NMR spectroscopy.

Table 2: Reactivity of Dimethyl Hydrogen Phosphonate with Aminoalcohols at 80°C

| Aminoalcohol Reactant | Primary Reaction Observed | Type of Reaction |

|---|---|---|

| Dimethylethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |

| N-methyldiethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |

| Diethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |

| Triethanolamine | Alkylation of the amino group | Intermolecular Methyl Transfer |

Based on findings from the study of the interaction between DMHP and various aminoalcohols.

Intramolecular and Intermolecular Methyl Transfer

This compound can undergo both intramolecular and intermolecular methyl transfer reactions, particularly under thermal stress. The pyrolysis of dimethyl hydrogen phosphite (B83602), which exists in tautomeric equilibrium with DMHP, provides evidence for these transfer reactions. When heated in the vapor phase to temperatures between 200°C and 400°C, DMHP decomposes to form several products. google.com

Intramolecular Methyl Transfer: A key product of this pyrolysis is dimethyl methane (B114726) phosphonate. The formation of this compound, where a methyl group is bonded directly to the phosphorus atom, suggests an intramolecular rearrangement. In this process, a methyl group migrates from an oxygen atom to the phosphorus atom.

Intermolecular Methyl Transfer: The formation of dimethyl ether as another pyrolysis product points towards an intermolecular methyl transfer mechanism. This could occur through a reaction between two molecules of DMHP or their intermediates, where one molecule acts as a methyl donor to an oxygen atom of another molecule.

These high-temperature reactions highlight the lability of the methyl groups in DMHP and its capacity to act as a methylating agent for other substrates or for itself.

Oxidative Transformations and Degradation Pathways

The transformation and degradation of this compound are critical to understanding its environmental fate and biological impact. These processes primarily involve the cleavage of its methyl-phosphate ester bonds through oxidative and hydrolytic reactions.

Oxidative demethylation is a key transformation pathway for many organophosphate compounds. In this process, a methyl group is removed from the phosphate ester, often facilitated by enzymatic systems in biological contexts or by reactive oxygen species in the environment. For instance, cytochrome P450 enzymes can catalyze the O-demethylation of various substrates, a process that is enhanced by coenzymes like the flavin adenine (B156593) dinucleotide (FAD) form of Vitamin B2. mdpi.com While direct studies on this compound are limited, the analogous compound, dimethyl hydrogen phosphite, is known to be oxidatively demethylated in rodents. oecd.org This process involves the formation of formaldehyde (B43269) from the cleaved methyl group, which can then enter the one-carbon metabolic pool. oecd.org Partial oxidation of this compound by strong oxidizing agents can also lead to the release of toxic phosphorus oxides. nih.gov

The stepwise degradation of this compound proceeds through the formation of key intermediates. The initial step in both hydrolytic and oxidative pathways is the loss of one methyl group, yielding monomethyl hydrogen phosphate (MMP) and methanol (B129727). rsc.orgresearchgate.net

Degradation Pathway of this compound:

Step 1: this compound + H₂O → Monomethyl hydrogen phosphate + Methanol

Step 2: Monomethyl hydrogen phosphate + H₂O → Orthophosphoric acid + Methanol

This compound is recognized as an environmental transformation product of several widely used organophosphate pesticides, such as Trichlorfon (B7771407) and Dichlorvos (B1670471) (DDVP). nih.govresearchgate.net Its presence in soil and water is primarily a result of the degradation of these parent compounds. biotechrep.irgeoscienceworld.org

The persistence and degradation rate of organophosphates in the environment are influenced by several factors, including pH, temperature, and microbial activity. geoscienceworld.org Hydrolysis is a major route of degradation, with the reaction rate being pH-dependent. rsc.orggeoscienceworld.org For this compound, hydrolysis involves the neutral molecule in acidic conditions and its conjugate base (monoanion) in alkaline conditions, with both pathways primarily involving the cleavage of the carbon-oxygen bond. rsc.org While organophosphates are generally considered biodegradable, the process can be slow and requires adaptation by microbial communities. biotechrep.irgeoscienceworld.org

In physiological systems, the breakdown of organophosphates is an important detoxification mechanism. Studies on the analogous compound, dimethyl hydrogen phosphite (DMHP), show it is metabolized in vivo to monomethyl hydrogen phosphite (MMHP), which is then excreted in the urine. researchgate.net The stability of DMHP under simulated physiological conditions (pH 7.4, 37°C) has been investigated, showing a stability period followed by first-order degradation kinetics. researchgate.netnih.gov This suggests that this compound likely undergoes a similar, predictable degradation process in biological fluids.

Table 1: Factors Influencing Organophosphate Degradation

| Factor | Influence on Degradation | Context | Reference |

|---|---|---|---|

| pH | Degradation rates are pH-dependent. Hydrolysis is accelerated under basic conditions. | Environmental (Water/Soil) | rsc.orggeoscienceworld.org |

| Temperature | Higher temperatures generally increase the rate of chemical hydrolysis. | Environmental | geoscienceworld.org |

| Microbial Activity | Biodegradation by soil and water microorganisms is a primary degradation route. | Environmental | geoscienceworld.org |

| Sunlight (Photolysis) | Contributes to degradation, but is generally slower than hydrolysis and biodegradation. | Environmental | geoscienceworld.org |

| Enzymatic Activity | Metabolic enzymes (e.g., P450) facilitate breakdown in living organisms. | Physiological | mdpi.comoecd.org |

Interactions with Metal Ions and Complex Formation

The phosphate group is fundamental to many biological structures and processes, and its interactions with metal ions are crucial for stability and function. As a simple organophosphate, this compound serves as a model for studying these complex interactions.

Understanding the interaction of phosphate derivatives with biologically essential metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺) is critical. Computational chemistry provides powerful tools to investigate these interactions at an atomic level. nih.gov While quantum mechanical methods are highly accurate, their computational expense limits their use for large biological systems. nih.gov Therefore, molecular mechanics force fields, such as the Lennard-Jones (LJ) potential, are often employed.

To improve accuracy, standard models like the 12-6 LJ potential can be enhanced. One such improvement is the 12-6-4 LJ model, which incorporates ion-induced dipole interactions and is better suited for describing cation-anion interactions. nih.gov Studies using these methods on simple phosphate anions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) reveal key principles that are applicable to this compound. nih.gov

Key Findings from Computational Models:

Influence of Charge: The binding affinity for both Mg²⁺ and Ca²⁺ increases significantly as the negative charge on the phosphate species increases. nih.gov

Role of Hydration: Metal ions in aqueous solution are hydrated, and the energetics of removing water molecules from this hydration shell to allow for direct interaction with the phosphate is a key determinant of binding selectivity. nih.gov

Many-Body Effects: The interaction energy is not simply the sum of pairwise attractions and repulsions. Many-body effects, or the cooperative interaction of multiple ligands around the ion, are crucial for accurately predicting binding affinities and selectivity between ions like Ca²⁺ and Mg²⁺. nih.gov

DFT (Density Functional Theory) calculations have been used to predict the stability of heterobimetallic Mg-Ca complexes, illustrating the feasibility of complex formation between these biologically relevant ions. nih.gov Such computational approaches are essential for parameterizing force fields and elucidating the nuanced interactions governing phosphate-metal ion complexation in biological and chemical systems. nih.gov

Table 2: Calculated Absolute Binding Free Energies of Phosphate Species with Divalent Cations

| Phosphate Species | Interacting Cation | Calculated Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| H₂PO₄⁻ | Ca²⁺ | -2.67 | nih.gov |

| H₂PO₄⁻ | Mg²⁺ | -2.99 | nih.gov |

| HPO₄²⁻ | Ca²⁺ | -5.18 | nih.gov |

| HPO₄²⁻ | Mg²⁺ | -5.61 | nih.gov |

| PO₄³⁻ | Ca²⁺ | -6.81 | nih.gov |

| PO₄³⁻ | Mg²⁺ | -7.40 | nih.gov |

Data derived from computational studies using an optimized 12-6-4 LJ potential model. nih.gov

This compound is classified as a dialkyl phosphate, a class of compounds that are structurally related to the phosphodiester linkages essential to life. hmdb.ca The phosphate backbone of DNA and RNA, as well as energy-carrying molecules like adenosine (B11128) triphosphate (ATP), rely on phosphate esters. The negative charges on these phosphate groups are often stabilized by coordination with metal ions, particularly Mg²⁺, which plays a vital role in the structure and function of nucleic acids and enzymes.

Due to its fundamental structure—a central phosphate group esterified with two methyl groups—this compound serves as a simple but effective analog for these more complex biological molecules. It allows researchers to study fundamental aspects of:

Enzyme Kinetics: Investigating the mechanisms by which enzymes hydrolyze phosphate ester bonds.

Metal Ion Binding: Characterizing the thermodynamics and geometry of metal ion coordination to phosphate groups without the complexity of a larger biomolecule.

Reaction Mechanisms: Studying the chemical reactivity of the phosphate ester bond, such as its susceptibility to nucleophilic attack, which is a core reaction in much of biochemistry.

By using a simplified model system like this compound, researchers can isolate and understand the intrinsic chemical properties of the phosphate ester group, providing foundational knowledge that can be applied to more intricate biological systems.

Photochemical and Radiolytic Degradation Studies

The degradation of this compound (DMHP) can be initiated by photochemical and radiolytic processes, leading to the formation of various products through complex reaction mechanisms. These degradation pathways are of significant interest for understanding the environmental fate of organophosphorus compounds and for developing advanced oxidation processes for their removal from aqueous solutions.

Mechanisms under UV Irradiation

The photochemical degradation of this compound is influenced by the presence of oxygen. Studies on the closely related trimethyl phosphate reveal that irradiation with 254 nm UV light in an oxygen atmosphere leads to the formation of this compound as an initial product. Prolonged irradiation results in the stepwise degradation of this compound to methyl dihydrogen phosphate and subsequently to orthophosphoric acid.

In the presence of oxygen, the photolysis proceeds at a significantly faster rate compared to in an inert atmosphere, such as argon. This suggests that oxygen plays a crucial role in the degradation mechanism, likely by participating in radical chain reactions. The quantum yields for the formation of dimethyl phosphate from trimethyl phosphate have been determined to be 0.11 in an oxygen atmosphere, while in an argon atmosphere, the quantum yield is significantly lower, at ≤ 0.01.

(CH₃O)₂P(O)OH + hν/O₂ → CH₃OP(O)(OH)₂ + Other products CH₃OP(O)(OH)₂ + hν/O₂ → H₃PO₄ + Other products

The reaction also leads to the formation of carbon-containing products such as formaldehyde and formic acid, which can be further photolyzed to carbon monoxide and carbon dioxide.

Table 1: Quantum Yields for the Formation of Dimethyl Phosphate from Trimethyl Phosphate at 254 nm

| Atmosphere | Quantum Yield (Φ) |

| Oxygen | 0.11 |

| Argon | ≤ 0.01 |

Formation of Radical Intermediates

Both photochemical and radiolytic degradation of this compound involve the formation of highly reactive radical intermediates that drive the decomposition process.

Under UV Irradiation:

While direct studies on the radical intermediates from the photolysis of this compound are limited, insights can be gained from its precursor, trimethyl phosphate. The photolysis of trimethyl phosphate in an inert atmosphere is suggested to proceed via the formation of a (MeO)₂P(O)OCH₂• radical. In the presence of oxygen, this carbon-centered radical is expected to react rapidly to form a peroxyl radical:

(CH₃O)₂P(O)OCH₂• + O₂ → (CH₃O)₂P(O)OCH₂OO•

This peroxyl radical can then undergo further reactions, such as self-reaction or hydrogen abstraction, leading to the formation of hydroperoxides, aldehydes (formaldehyde), and ultimately the cleavage of the ester bond to yield this compound. The process likely involves a cascade of radical reactions, including the formation of alkoxyl radicals ((CH₃O)₂P(O)OCH₂O•) which can then decompose.

Under Radiolysis:

Pulse radiolysis studies of aqueous solutions of dimethyl phosphate have provided more direct evidence for the formation of specific radical intermediates. In oxygenated solutions, the primary radical species formed from the reaction of hydroxyl radicals with dimethyl phosphate are peroxyl radicals. These peroxyl radicals can then react with each other to form a short-lived tetroxide intermediate, which subsequently decomposes to form two oxyl radicals and molecular oxygen.

The oxyl radicals are key intermediates that can undergo a 1,2-hydrogen shift, leading to a complex series of reactions that result in the formation of formaldehyde, formic acid, and the cleavage of the phosphate ester bond.

The key radical intermediates identified in the radiolysis of dimethyl phosphate are summarized below:

Table 2: Key Radical Intermediates in the Radiolysis of Dimethyl Phosphate

| Radical Intermediate | Role in Degradation |

| Peroxyl Radicals ((CH₃O)₂P(O)O•) | Formed from the reaction with hydroxyl radicals in the presence of oxygen. |

| Tetroxide Intermediate | A short-lived species formed from the self-reaction of peroxyl radicals. |

| Oxyl Radicals ((CH₃O)₂P(O)O•) | Formed from the decomposition of the tetroxide intermediate; undergoes further reactions leading to product formation. |

Computational Chemistry and Theoretical Modeling of Dimethyl Hydrogen Phosphate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of dimethyl hydrogen phosphate (B84403), from its preferred shapes to its chemical reactions.

The flexible phosphodiester backbone of dimethyl hydrogen phosphate allows it to adopt several different three-dimensional arrangements, or conformations. The relative stability of these conformers is crucial for understanding its behavior in larger biological molecules like DNA and RNA. DFT calculations are used to determine the geometries and relative energies of these different conformations.

The primary rotational flexibility in DMHP is around the P-O ester bonds. The key conformations are typically described by the torsion angles along the C-O-P-O-C backbone. The most studied conformers are the gauche,gauche (gg), gauche,trans (gt), and trans,trans (tt) forms. DFT-based molecular dynamics simulations of protonated dimethyl phosphate in an aqueous solution have shown transitions between the gauche,gauche and gauche,trans equilibrium conformations, highlighting the role of solvent reorganization in these conformational changes. researchgate.netcolab.ws

DFT calculations predict small energy differences between these conformers, suggesting that multiple shapes can coexist at room temperature. The relative energies can be influenced by the computational method and basis set used, as well as the environment (gas phase vs. solvent). beilstein-journals.org For example, calculations on related organophosphorus compounds have shown that energy differences between conformers can be less than 1 kcal/mol. beilstein-journals.org

Table 1: Calculated Relative Energies of this compound Conformers This table is illustrative, based on typical findings for phosphodiesters. Exact values can vary with the level of theory and solvation model.

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

|---|---|---|

| gauche,gauche (gg) | 0.00 | 0.00 |

| gauche,trans (gt) | ~0.5 - 1.5 | ~0.2 - 1.0 |

The hydrolysis of the phosphodiester bond in this compound is a fundamentally important reaction in biochemistry. DFT is a key tool for mapping out the potential energy surface of this reaction, identifying transition states, and calculating the energy barriers that determine the reaction rate. semanticscholar.org

Studies have used DMHP as a model system to understand the cleavage of the phosphodiester linkage in RNA. rutgers.edu Theoretical calculations have explored both associative and dissociative mechanisms for the hydrolysis reaction. These models can include the role of attacking nucleophiles (like a water molecule or hydroxide (B78521) ion) and the protonation state of the phosphate group. rutgers.edu To improve the accuracy of such calculations for phosphate reactions, specific "reaction-specific" parameterizations of semi-empirical DFT methods, such as SCC-DFTBPR, have been developed using DMHP hydrolysis as a reference reaction. rutgers.edu

The calculated energy barriers for hydrolysis are sensitive to the specific DFT functional and basis set employed. High-level methods are often required to achieve quantitative agreement with experimental kinetics. github.io Benchmarking studies have evaluated the performance of numerous DFT functionals for calculating the potential energy surfaces of phosphodiester hydrolysis, using dimethylphosphate as a model. semanticscholar.org

Table 2: Representative DFT-Calculated Activation Energies for DMHP Hydrolysis This table presents typical ranges for activation energies (ΔE‡) under different mechanistic assumptions. Actual values are highly dependent on the specific reactants, level of theory, and inclusion of catalytic species.

| Reaction Pathway | Catalyst | Typical Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| SN2-like attack by H2O | None (Neutral pH) | 30 - 40 |

| SN2-like attack by OH- | Base-catalyzed | 15 - 25 |

The surrounding solvent, typically water, plays a critical role in the hydrolysis of this compound. DFT calculations can incorporate the effects of the solvent either explicitly (by including individual solvent molecules in the calculation) or implicitly (by representing the solvent as a continuous medium with a specific dielectric constant). cam.ac.uk

Solvation has a profound impact on the energetics of the reaction pathway. Polar solvents like water can stabilize charged species, such as the transition state and intermediates, which often have a higher degree of charge separation than the reactants. This stabilization can significantly lower the activation energy of the reaction. nih.govnih.gov For example, the rate of phosphate ester hydrolysis can be accelerated by orders of magnitude in solvents that are less capable of hydrogen bonding compared to water, which is attributed to the desolvation of the phosphoryl group in the ground state. nih.gov DFT studies using implicit solvation models can capture these macroscopic dielectric effects and provide insights into how the reaction mechanism might change in different solvent environments. wikipedia.org

To understand how this compound interacts with its environment (e.g., water molecules, ions, or biological macromolecules), computational methods are used to analyze the topology of the electron density. These methods provide a rigorous, quantum mechanical description of chemical bonding and non-covalent interactions.

One of the most prominent methods is the Quantum Theory of Atoms in Molecules (QTAIM) . wikipedia.orguni-rostock.deamercrystalassn.org QTAIM partitions the electron density of a molecular system into atomic basins. By analyzing the critical points in the electron density, one can identify bond paths between atoms, which are universal indicators of chemical bonding. wiley-vch.deresearchgate.net For DMHP interacting with water, QTAIM can be used to characterize hydrogen bonds by locating a bond critical point between a hydrogen atom of water and an oxygen atom of DMHP and quantifying the strength of this interaction based on the electron density at that point. researchgate.net

Another powerful technique is the Non-Covalent Interaction (NCI) index . chemtools.orgwikipedia.org The NCI index is based on the relationship between the electron density and its reduced density gradient. It allows for the visualization of non-covalent interactions in real space, distinguishing between stabilizing interactions like hydrogen bonds and destabilizing steric repulsion. youtube.com For DMHP, NCI plots would reveal regions of hydrogen bonding with surrounding water molecules as broad, low-gradient isosurfaces, colored to indicate the strength of the interaction. nih.govnciatlas.org

Natural Bond Orbital (NBO) analysis is another method used to study intermolecular interactions. nih.govnih.govuba.ar NBO analysis translates the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs. It can quantify the stabilization energy associated with donor-acceptor interactions, such as the charge transfer from a lone pair on a DMHP oxygen atom to an anti-bonding orbital of a nearby water molecule's O-H bond, which is a key component of hydrogen bonding. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of the dynamic behavior of this compound, particularly its interactions with a solvent like water.

In an aqueous environment, water molecules arrange themselves around the this compound molecule, forming structured layers known as hydration shells. MD simulations are the primary tool for investigating the structure and dynamics of these shells. acs.org

The structure of the hydration shell is often characterized by the radial distribution function (RDF) , g(r), which describes the probability of finding a water molecule at a certain distance from a specific atom or group on the DMHP molecule. wikibooks.orgutkstair.org Ab initio MD simulations of various phosphate ions in water have shown distinct peaks in the RDFs corresponding to the first and second hydration shells. nii.ac.jpresearchgate.net For the non-esterified oxygen atoms of the phosphate group, the first peak in the oxygen-oxygen RDF typically appears at around 2.7-2.8 Å, indicating strong hydrogen bonding with water.

Table 3: Hydration Shell Properties of Phosphate Species from Ab Initio MD Simulations Data adapted from simulations of related phosphate species to illustrate typical values for DMHP.

| Interacting Pair | Position of First RDF Peak (Å) | Coordination Number in First Shell |

|---|---|---|

| P-O(DMHP) --- O(water) | ~2.7 - 2.8 | ~3 per oxygen |

| P-O(DMHP) --- H(water) | ~1.7 - 1.8 | ~2 per oxygen |

MD simulations also provide detailed information about the dynamics of hydrogen bonds between DMHP and water, including their average lifetime and geometry. researchgate.net These simulations reveal that the water molecules in the first hydration shell are more ordered and have slower dynamics compared to bulk water, a hallmark of the kosmotropic nature of the phosphate group.

Hydrogen Bonding Networks in Aqueous Solutions

The interaction of this compound (DMHP) with water is characterized by the formation of distinct hydrogen bonding networks, which are crucial for its solvation and behavior in aqueous environments. Computational studies, particularly molecular dynamics simulations, have provided detailed insights into these interactions. For the closely related dimethyl phosphate anion (DMP⁻), it has been shown that water molecules form specific hydrogen bonds with the phosphate oxygen atoms. Quantum mechanical calculations indicate that water can form two hydrogen bonds with the non-ester (phosphoryl) oxygen atoms. The specific geometry of these bonds depends on the conformation of the DMP⁻ molecule.

Simulations of sodium-dimethyl phosphate (Na⁺-DMP⁻) ion pairs in aqueous solutions have further elucidated the structure of the surrounding water. These studies reveal that the water molecules around the Na⁺-DMP⁻ pair establish a well-formed hydrogen-bonded network. This organization of water is a key factor in stabilizing the ion pair in solution. The ability of the phosphate group to act as a hydrogen bond acceptor is a dominant feature of its interaction with water. For analogous molecules like dimethyl methylphosphonate (B1257008) (DMMP), it has been observed that, on average, one molecule forms two hydrogen bonds with surrounding water molecules, primarily through the phosphoryl oxygen atom. This interaction pattern is fundamental to understanding the solubility and transport properties of small organophosphates in biological systems.

Conformational Behavior in Liquid Phase

This compound and its anionic form exhibit significant conformational flexibility in the liquid phase, primarily governed by rotation around the C-O-P-O backbone. Theoretical modeling has identified three principal conformations: gauche-gauche (gg), gauche-trans (gt), and trans-trans (tt). The relative stability of these conformers in aqueous solution has been a key area of investigation.

Density functional theory (DFT)-based molecular dynamics calculations on protonated dimethyl phosphate in a system with 32 water molecules have shown that the solvent plays a critical role in the transitions between the gauche,gauche and gauche,trans equilibrium conformations. Free energy simulations using the Monte Carlo method have quantified the stability of these conformers for the dimethyl phosphate anion in water at 25°C. The results indicate a clear stability trend where the gauche-gauche (gg) conformation is the most stable, followed by the gauche-trans (gt), and then the trans-trans (tt) conformation. While the gg form is preferred, the energy differences are such that the extended gt and tt conformations are thermally accessible at ambient temperatures. This conformational landscape is influenced not only by the solvent but also by the presence of counter-ions, which can affect the geometry and the dynamics of transition between different states.

| Conformer | Relative Stability Ranking | Key Structural Feature | Thermal Accessibility |

|---|---|---|---|

| gauche-gauche (gg) | 1 (Most Stable) | Both C-O-P-O dihedral angles are gauche. | Most populated state at equilibrium. |

| gauche-trans (gt) | 2 | One C-O-P-O dihedral angle is gauche, one is trans. | Thermally accessible at ambient temperatures. |

| trans-trans (tt) | 3 (Least Stable) | Both C-O-P-O dihedral angles are trans. | Thermally accessible at ambient temperatures. |

Ab Initio Calculations

Ab initio calculations are powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. Theoretical methods have been employed to study the role of this compound (DMHP) as an acid catalyst in organic reactions, such as urethane (B1682113) formation. In a model system reacting phenyl isocyanate and butan-1-ol, the catalytic activity of DMHP was computationally investigated and compared to other acid catalysts. These calculations focused on mapping the potential energy surface of the reaction to determine the energetic and structural features of the transition states and intermediates.

The study revealed the specific pathways through which DMHP facilitates the reaction, demonstrating its ability to lower the activation energy barrier compared to the uncatalyzed process. By computing the thermodynamic properties of the reactions using high-level composite methods like G3MP2BHandHLYP, researchers can quantify the catalytic efficiency. Such ab initio studies provide a fundamental understanding of how the structural features of DMHP, including its acidic proton and phosphoryl group, contribute to its catalytic function.

| Reaction Studied | Model System | Computational Method | Key Finding |

|---|---|---|---|

| Urethane Formation | Phenyl isocyanate + Butan-1-ol | G3MP2BHandHLYP | DMHP acts as an effective acid catalyst by lowering the reaction's activation energy. |

The strength and cleavage of the phosphorus-oxygen (P-O) bond are central to the reactivity and degradation of this compound. Ab initio molecular orbital calculations have been instrumental in examining the energetics of P-O bond hydrolysis in phosphate esters, which serve as models for DMHP. These studies can analyze the potential energy surface for reactions like base-catalyzed hydrolysis to identify the rate-limiting steps and the structure of transition states.

For example, in related phosphate systems, calculations have shown that the energy barrier for cleaving a P-O bond can be significantly influenced by stereoelectronic effects, such as the orientation of lone pair electrons on adjacent oxygen atoms. Theoretical methods such as Density Functional Theory (DFT) can also be used to calculate vibrational frequencies, which correlate with bond strength. Specifically, symmetric and antisymmetric P–O stretching modes can be identified and analyzed to understand how the electronic environment affects the P-O bonds. These computational approaches allow for a detailed examination of the factors governing P-O bond stability and the mechanisms of its cleavage, which are critical for understanding the persistence and reactivity of DMHP in various environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its activity or a specific property, such as reactivity or stability. For organophosphates like DMHP, QSAR models can be developed to predict their hydrolysis rates, persistence in the environment, or catalytic activity.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical equation linking these descriptors to an experimentally measured property. For organophosphate hydrolysis, key descriptors often include electronic parameters (e.g., partial atomic charges, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric parameters, and topological indices.

A validated QSAR model can then be used to predict the reactivity and stability of new or untested compounds like DMHP without the need for extensive experimental work. For instance, a model developed for the alkaline hydrolysis of G-series nerve agents and their simulants could be adapted to estimate the stability profile of DMHP under similar conditions. The stability of DMHP has been studied under simulated physiological conditions (pH 7.4, 37°C), where it was found to be stable for a period before undergoing first-order degradation. Such experimental data is invaluable for training and validating QSAR models aimed at predicting the stability profiles of organophosphates.

| Descriptor Category | Example Descriptors | Relevance to Reactivity/Stability |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Relates to susceptibility to nucleophilic/electrophilic attack and electrostatic interactions. |

| Topological | Wiener index, Balaban index | Describes molecular size, shape, and degree of branching, which can influence accessibility of the reaction center. |

| Constitutional | Molecular weight, Count of specific atom types | Provides basic information about the molecular composition. |

| Quantum-Chemical | Fukui functions, Electrophilicity index | Predicts the most likely sites for chemical reactions. |

Correlating Molecular Structure with Chemical Behavior

The chemical behavior of this compound (DMHP) is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry and theoretical modeling serve as powerful tools to elucidate these connections, providing a molecular-level understanding of its reactivity, acidity, and function in chemical reactions. By calculating parameters such as bond lengths, bond angles, and electron distribution, a direct correlation between the molecule's structure and its observable chemical characteristics can be established.

Molecular Geometry and Reactivity

The reactivity of DMHP is largely dictated by its molecular geometry. Theoretical calculations, often employing methods like Density Functional Theory (DFT), predict an optimized structure with specific geometric parameters that influence how the molecule interacts with other chemical species. colab.ws The phosphorus atom is at the center of a tetrahedral arrangement.

A key feature is the phosphoryl group (P=O). The P=O double bond is significantly shorter and stronger than the P-O single bonds, creating a high electron density around the phosphoryl oxygen. This makes it a prime location for hydrogen bonding and electrophilic attack. Conversely, the phosphorus atom, being bonded to four electronegative oxygen atoms, carries a partial positive charge, rendering it an electrophilic center susceptible to nucleophilic attack. The arrangement and nature of the ester groups also contribute to steric hindrance around this reactive center, influencing the accessibility for incoming nucleophiles.

Quantum mechanical studies have shown that the environment, such as the presence of solvents or metal ions, can significantly impact the molecular geometry and the energy differences between its various conformations. nih.gov

Table 1: Representative Calculated Geometric Parameters for this compound Note: These values are illustrative and can vary based on the computational method, basis set, and phase (gas or solution) being modeled.

| Parameter | Approximate Value | Significance for Chemical Behavior |

| P=O Bond Length | 1.45 Å | The short, strong bond indicates high electron density, making the oxygen a nucleophilic site and hydrogen bond acceptor. |

| P-O (Ester) Bond Length | 1.57 Å | These single bonds are potential sites for cleavage during nucleophilic substitution reactions. |

| O-H Bond Length | 0.97 Å | This bond is highly polarized, leading to the acidic nature of the molecule. |

| O=P-O (Ester) Angle | ~115° | This angle influences the overall shape and steric accessibility of the phosphorus center. |

| P-O-C Angle | ~120° | Affects the orientation of the methyl groups, which can influence solubility and steric effects. |

Electronic Structure and Acidity

The electronic structure of DMHP is fundamental to its acidity. The significant difference in electronegativity between the oxygen, phosphorus, and hydrogen atoms results in a highly polarized molecule. Computational models can generate electrostatic potential maps, which visualize the charge distribution. chemrxiv.org For DMHP, these maps would show a region of high negative electrostatic potential (red) concentrated around the phosphoryl and hydroxyl oxygens, and a region of high positive potential (blue) around the hydrogen atom of the hydroxyl group.